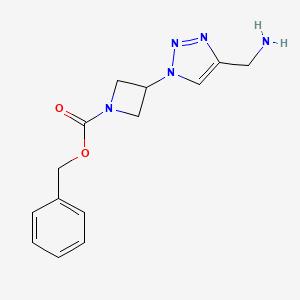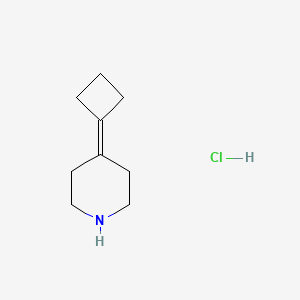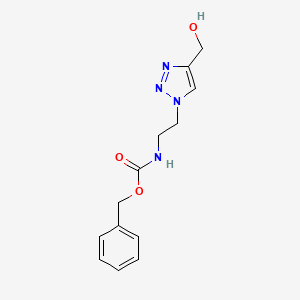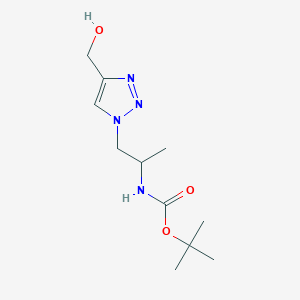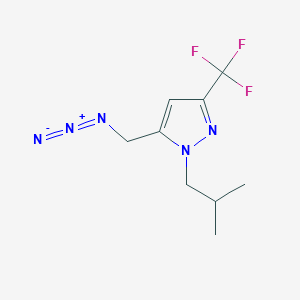
5-(azidomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole
Descripción general
Descripción
The trifluoromethyl group (CF3) is a common feature in many organic compounds, including pharmaceuticals and agrochemicals . The presence of a trifluoromethyl group can enhance the chemical and metabolic stability of these compounds, improve their lipophilicity and bioavailability, and increase their protein binding affinity .
Synthesis Analysis
Trifluoromethylated compounds are synthesized using various methods. One common approach is the trifluoromethylation reaction, which involves the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants . This reaction has been used to construct carbon–CF3 bonds via direct trifluoromethylation of various C–H bonds .
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can be analyzed using various techniques. Vibrational spectra and normal coordinate analysis are commonly used to study the structure of these compounds .
Chemical Reactions Analysis
Trifluoromethylated compounds can undergo various chemical reactions. For example, they can participate in copper-catalyzed azide-alkyne cycloaddition (click reaction) . They can also undergo oxidative trifluoromethylation and trifluoromethylthiolation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group. This group is strongly electron-withdrawing and has a large hydrophobic area, which can alter a myriad of physical and chemical properties of organic compounds .
Aplicaciones Científicas De Investigación
Synthesis of Pyrazole Derivatives
The research on 5-(azidomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole and related compounds primarily focuses on the synthesis of pyrazole derivatives due to their significance in various biological activities and as intermediates in organic synthesis. One study detailed the utilization of brominated trihalomethylenones as precursors in synthesizing a range of pyrazole derivatives, including 3-azidomethyl pyrazoles. These compounds were further utilized in cycloaddition reactions and reductions to yield triazolyl and aminomethyl pyrazoles, showcasing the versatility of pyrazole chemistry in generating functionally diverse molecules (Martins et al., 2013).
Applications in Organic Synthesis
Another area of application is the development of efficient synthetic routes to trifluoromethyl substituted pyrazoles, which are valuable for their potent biological activities and as building blocks in organic synthesis. Research has shown improvements in the synthesis processes for these compounds, starting from β-diketones, highlighting the importance of trifluoromethyl groups in enhancing the properties of pyrazoles (Grünebaum et al., 2016).
Cross-Coupling Reactions
Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been explored for their utility in Pd-catalyzed cross-coupling reactions to yield alkynyl pyrazoles. These reactions enable the synthesis of condensed pyrazoles, demonstrating the role of pyrazole derivatives in facilitating the construction of complex heterocyclic structures (Arbačiauskienė et al., 2011).
Fluorescent Molecules and Biological Activities
The synthesis and exploration of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones have revealed novel fluorescent molecules with potential applications in biological assays. Some of these compounds have also shown activity as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, indicating their potential in agricultural sciences (Wu et al., 2006).
Antimycobacterial Activity
The synthesis and evaluation of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles have demonstrated significant antimycobacterial activity against both INH-susceptible and resistant strains of Mycobacterium tuberculosis. This suggests the potential of pyrazole derivatives in developing new therapeutic agents against tuberculosis (da Silva et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The development of new methods for the synthesis of trifluoromethylated compounds is an active area of research. These compounds have important applications in various fields, including the pharmaceutical, agrochemical, and materials science industries . Future research will likely focus on developing more efficient and versatile methods for introducing the CF3 group into various organic molecules .
Propiedades
IUPAC Name |
5-(azidomethyl)-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N5/c1-6(2)5-17-7(4-14-16-13)3-8(15-17)9(10,11)12/h3,6H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZUZFWJFZSESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C(F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B1479447.png)
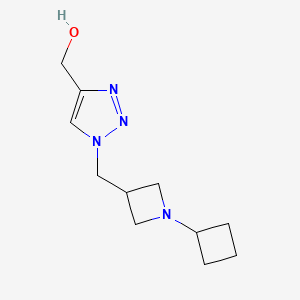

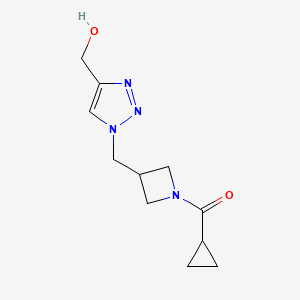
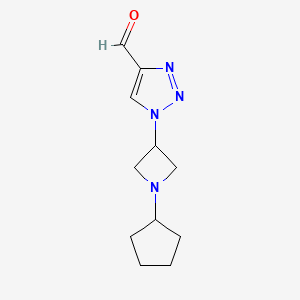
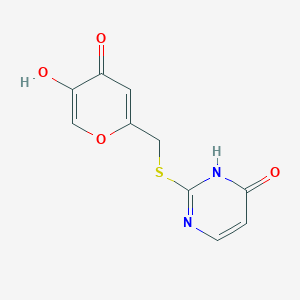

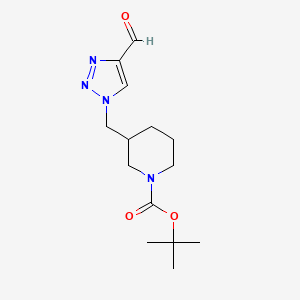
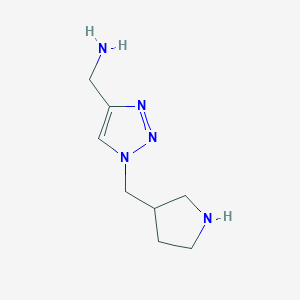
![5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1479462.png)
